molecular formula C18H15FN4OS B2751693 N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-76-3

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2751693
CAS RN: 872987-76-3
M. Wt: 354.4
InChI Key: RYHZUKUJZPUMOQ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

1. Photoluminescent Properties

A study explored the properties of a series of iridium(III) complexes, including those containing fluoro, sulfane, or sulfone groups, which are structurally related to N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. These complexes demonstrated notable photoluminescence, indicating potential applications in materials science and optoelectronics (Constable et al., 2014).

2. Peripheral Benzodiazepine Receptor Study

Research focusing on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, related to the compound , showed high affinity for peripheral benzodiazepine receptors. This implies potential relevance in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

3. Phosphoinositide 3-Kinase Inhibition

Another study investigated derivatives of benzothiazole, including compounds structurally similar to N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, for their inhibition of phosphoinositide 3-kinase. These compounds displayed potential as anticancer agents (Stec et al., 2011).

4. Anti-Oxidant and Anticancer Activity

Research on 3(2h)-one pyridazinone derivatives, related to the compound , indicated potential antioxidant activity and anticancer effects, underscoring the compound's relevance in pharmaceutical research (Mehvish & Kumar, 2022).

5. Kinase Inhibition for Cancer Treatment

The development of substituted pyridine carboxamides as Met kinase inhibitors, which share structural features with the compound of interest, has shown promise in treating cancer, further highlighting the potential medical applications of similar compounds (Schroeder et al., 2009).

6. Glutaminase Inhibition

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, structurally similar to the compound , revealed their role as potent inhibitors of kidney-type glutaminase. This suggests potential therapeutic applications in treating cancer (Shukla et al., 2012).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS/c1-12-4-5-14(9-15(12)19)21-17(24)11-25-18-7-6-16(22-23-18)13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHZUKUJZPUMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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